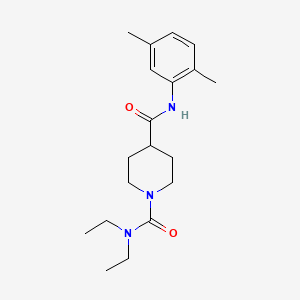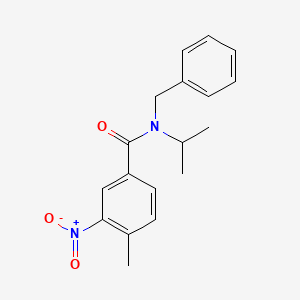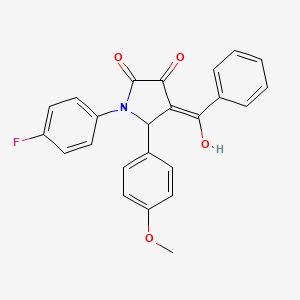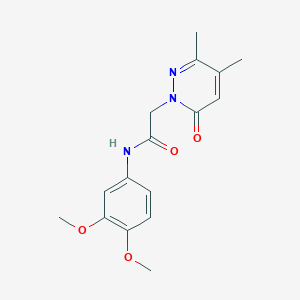
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DMPEA, is a chemical compound that belongs to the piperidine family. DMPEA has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have potential therapeutic properties for a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. This compound has been found to increase dopamine release in the brain, which is associated with improved mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Mecanismo De Acción
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reabsorption of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood and motor function. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases. This compound has also been found to have antioxidant properties, which may help to protect the brain from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it is relatively easy to synthesize, and the yield is typically high. Additionally, this compound has been extensively studied, which means that there is a significant body of research available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may make it challenging to conduct large-scale studies.
Direcciones Futuras
There are several potential future directions for research on N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be conducted on the potential therapeutic applications of this compound, particularly in the field of neurodegenerative diseases. Finally, more research could be conducted on the biochemical and physiological effects of this compound, which could help to further elucidate its mechanism of action and potential therapeutic properties.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. This compound acts as a dopamine reuptake inhibitor and has been found to increase dopamine release in the brain, which can improve mood and motor function. Additionally, this compound has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
N~4~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a variety of methods, including the reaction between 2,5-dimethylbenzaldehyde and diethylamine, followed by cyclization with diethyl malonate. The yield of this synthesis method is typically high, making it an efficient and cost-effective way to produce this compound.
Propiedades
IUPAC Name |
4-N-(2,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-11-9-16(10-12-22)18(23)20-17-13-14(3)7-8-15(17)4/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFAJNXEGHTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-ethylacetamide dihydrochloride](/img/structure/B5326688.png)
![3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,6-dimethyl-1H-benzimidazole hydrochloride](/img/structure/B5326699.png)
![N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5326706.png)


![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)